![molecular formula C23H28N4O B2439509 1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide CAS No. 1904031-23-7](/img/structure/B2439509.png)
1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.504. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide:
Neuroinflammation and Neurodegenerative Diseases
This compound has shown potential in targeting neuroinflammation, which is a key factor in the progression of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis. By inhibiting the activation of microglia and the production of proinflammatory cytokines like IL-1β, it could help mitigate neuronal damage and slow disease progression .
Cancer Therapy
Research indicates that this compound may have anticancer properties. It can potentially inhibit the proliferation of cancer cells and induce apoptosis. Its mechanism might involve the modulation of signaling pathways that are crucial for cancer cell survival and growth, making it a promising candidate for further investigation in cancer therapy .
Antiviral Activity
The compound has been studied for its antiviral properties. It may inhibit the replication of certain viruses by interfering with viral entry or replication processes. This makes it a potential candidate for the development of new antiviral drugs, especially in the context of emerging viral infections .
Anti-inflammatory Applications
Beyond neuroinflammation, this compound could be useful in treating other inflammatory conditions. Its ability to inhibit key inflammatory mediators suggests it could be effective in diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Antioxidant Properties
The compound may also exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This is particularly relevant in conditions where oxidative damage is a contributing factor, such as cardiovascular diseases and certain types of cancer .
Antimicrobial Activity
Preliminary studies suggest that this compound might possess antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. This could lead to the development of new antimicrobial agents, which are urgently needed due to rising antibiotic resistance .
Pain Management
There is potential for this compound to be used in pain management. By modulating pain pathways and reducing inflammation, it could serve as an alternative to traditional painkillers, potentially with fewer side effects .
Psychiatric Disorders
The compound might also have applications in the treatment of psychiatric disorders. Its effects on neurotransmitter systems could make it useful in managing conditions such as depression, anxiety, and schizophrenia .
properties
IUPAC Name |
1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c28-22(23(12-13-23)18-7-2-1-3-8-18)24-19-10-14-27(15-11-19)21-16-17-6-4-5-9-20(17)25-26-21/h1-3,7-8,16,19H,4-6,9-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVNZMUUIBWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.